DS20362725

Nuclear Receptor Selectivity Metabolic Disease

Research on ERRα metabolic pathways is confounded by non-selective agonists that activate PPARγ or uncouple mitochondria. DS20362725 solves this with validated selectivity. - ERRα transcriptional activation: EC50 = 1.1 μM (MG63 cells). - No PPARγ agonism (EC50 > 10 μM), ensuring clean metabolic readouts. - Greater binding potency (IC50 0.6 μM) vs. related benzimidazole analogs. - Ideal for T2DM, insulin resistance, and adipogenesis studies.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
Cat. No. B15544136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS20362725
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H22N2O2/c1-12-20-16-8-6-14(11-17(16)21(12)5)23-13-7-9-18(22)15(10-13)19(2,3)4/h6-11,22H,1-5H3
InChIKeyLQWRSCHPPDJXLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DS20362725: ERRα Agonist with PPARγ Selectivity


DS20362725 (CAS 2735803-20-8) is a synthetic small-molecule agonist of the orphan nuclear receptor estrogen-related receptor alpha (ERRα) [1]. It was identified through a high-throughput screening campaign and subsequent structure-activity relationship (SAR) optimization that led to the benzimidazole derivative designated compound 3d [1]. DS20362725 inhibits the binding of the corepressor peptide RIP140 to the ERRα ligand-binding domain (IC₅₀ = 0.6 μM) and enhances ERRα transcriptional activity in cell-based assays (EC₅₀ = 1.1 μM) [1]. The compound is primarily used as a chemical probe to dissect ERRα-mediated metabolic pathways, including those implicated in type 2 diabetes mellitus (T2DM) [1].

Selectivity-engineered ERRα agonist chemical probe
Cell-based transcriptional reporter assay context
Metabolic pathway research models (T2DM context)

DS20362725 Differentiation from Generic ERRα Modulators


ERRα is a central regulator of energy metabolism, yet the pharmacological toolbox for this target contains compounds with divergent and often confounding selectivity profiles [1]. Widely used ERRα inverse agonists like XCT-790 exhibit potent mitochondrial uncoupling activity independent of ERRα binding, severely compromising their utility as selective chemical probes [2]. Pan-ERR agonists such as SLU-PP-332 activate all three ERR subtypes (α, β, γ), obscuring isoform-specific contributions to metabolic phenotypes [3]. Even closely related ERRα agonists derived from the same screening campaign differ in potency and, critically, in their activity at the therapeutically relevant nuclear receptor PPARγ [1]. Therefore, selecting DS20362725 over generic ERRα modulators requires direct, quantitative evidence of its differential behavior—specifically its avoidance of PPARγ agonism—to ensure experimental results are attributable solely to ERRα activation.

Inverse agonist off-target activity
Common ERRα inverse agonists such as XCT-790 exhibit mitochondrial uncoupling independent of ERRα; observed metabolic shifts may not reflect ERRα pathway modulation.
Pan-ERR activation obscures isoform roles
Pan-agonists like SLU-PP-332 activate ERRα/β/γ simultaneously; ERRα-specific contributions cannot be isolated without isoform-selective probes.
PPARγ activity in structural analogs
Closely related benzimidazole- or TZD-containing analogs may retain PPARγ agonism; metabolic endpoints may be confounded by PPARγ cross-talk.

DS20362725 vs. Key ERRα Comparators


PPARγ Selectivity vs. Parent HTS Hit

DS20362725 (compound 3d) was specifically engineered to eliminate PPARγ agonism, a property inherent to the parent high-throughput screening (HTS) hit compound 1. In a reporter gene assay using full-length PPARγ, compound 1 exhibited potent activation with an EC₅₀ of 0.41 nM and maximal efficacy (Eₘₐₓ) of 119% relative to control [1]. In contrast, DS20362725 (3d) showed no detectable PPARγ transcriptional activity (EC₅₀ > 10 μM) [1]. This represents a >24,000-fold improvement in selectivity over the parent hit.

PPARγ Selectivity vs. Parent Hit
Head-to-head
>24,000-fold reduction in PPARγ potency
Avoidance of PPARγ activity supports ERRα-specific pathway interpretation.
Full-length PPARγ reporter assay; parent hit EC₅₀ = 0.41 nM
Nuclear Receptor Selectivity Metabolic Disease

ERRα Binding Affinity vs. Structural Analog

Within the same chemical series, DS20362725 (3d) and DS45500853 (5c) both function as ERRα agonists and avoid PPARγ activity. However, DS20362725 exhibits superior binding potency in the ERRα-RIP140 coactivator recruitment assay. DS20362725 inhibits the binding of RIP140 corepressor peptide to the GST-ERRα ligand-binding domain with an IC₅₀ of 0.6 μM [1]. Its acetophenone analog DS45500853 is approximately 33% less potent, with a reported IC₅₀ of 0.80 μM under identical assay conditions [2].

ERRα Binding Affinity
Reported
IC₅₀ = 0.6 µM
Measurably higher LBD engagement vs. close analog DS45500853 (IC₅₀ 0.80 µM).
RIP140 corepressor peptide recruitment assay
Binding Affinity ERRα Agonist

ERRα Transcriptional Activation Compared to Parent Hit

Despite the substantial reduction in PPARγ activity, DS20362725 maintains potent ERRα transcriptional activation comparable to the parent HTS hit. In MG63 cells expressing full-length ERRα, DS20362725 (3d) activated ERRα transcriptional activity with an EC₅₀ of 1.1 μM [1]. This potency is within the same range as compound 1, which exhibited an EC₅₀ of approximately 1.0 μM in the same reporter assay [1]. This demonstrates that the structural modifications introduced to eliminate PPARγ agonism did not compromise ERRα agonist efficacy.

ERRα Transcriptional Activation
Head-to-head
EC₅₀ = 1.1 µM
Comparable potency to parent hit; retains ERRα agonism while gaining PPARγ selectivity.
MG63 cell reporter assay, 18 h treatment
Transcriptional Activity ERRα Cell-Based Assay

Non-TZD Benzimidazole Scaffold Advantage

DS20362725 belongs to the benzimidazole chemical class, a deliberate departure from the thiazolidinedione (TZD) moiety present in the parent HTS hit compound 1 [1]. The TZD pharmacophore is a well-established structural determinant of PPARγ agonism [2][3]. By replacing the TZD-containing core with a non-TZD benzimidazole scaffold, DS20362725 achieves functional selectivity for ERRα over PPARγ [1]. This structural distinction provides a clear rationale for its improved target specificity and differentiates it from earlier ERRα modulators that retain the TZD moiety.

Non-TZD Scaffold Advantage
Class-level
Benzimidazole core replaces TZD moiety
Structural departure from TZD pharmacophore reduces intrinsic PPARγ agonism risk.
TZD motif is a known PPARγ structural determinant
Chemical Scaffold TZD Selectivity

DS20362725 Research Applications


ERRα-Specific Target Validation in Metabolic Models

In experimental systems where co-activation of PPARγ would confound interpretation of metabolic outcomes (e.g., insulin sensitization assays, adipogenesis studies), DS20362725 provides a selective alternative to non-selective ERRα modulators. Its demonstrated inactivity at PPARγ (EC₅₀ > 10 μM) allows researchers to attribute observed changes in glucose uptake, fatty acid oxidation, or mitochondrial biogenesis exclusively to ERRα agonism [1].

Comparative Pharmacology with Structural Analogs

DS20362725 serves as a benchmark benzimidazole ERRα agonist in SAR studies. Its ~33% higher binding potency (IC₅₀ = 0.6 μM vs. 0.80 μM) and comparable transcriptional activation relative to DS45500853 make it the preferred reference compound for evaluating new analogs within this chemical series [1].

Dissecting ERRα vs. ERRβ/γ Isoform Functions

Unlike pan-ERR agonists such as SLU-PP-332 that activate all three ERR subtypes (EC₅₀ values: 98 nM, 230 nM, and 430 nM for α, β, and γ, respectively), DS20362725 was developed specifically as an ERRα agonist. While full isoform selectivity data are not reported, its origin as a selective ERRα-targeted compound makes it suitable for initial dissection of ERRα-specific contributions to metabolic pathways, with the caveat that independent confirmation of ERRβ/γ activity is advised [1][2].

In Vitro T2DM Pathway Studies

The primary literature establishes DS20362725 as a tool for investigating metabolic disorders including T2DM. Its activity in ERRα transcriptional assays (EC₅₀ = 1.1 μM in MG63 cells) supports its use in cellular models of insulin resistance and glucose metabolism, provided that appropriate vehicle controls and concentration-response curves are included [1].

Application
Selection Property
Validation Focus
ERRα-specific target validation in metabolic models
PPARγ-inactive profile (EC₅₀ > 10 µM)
ERRα-dependent metabolic endpoint monitoring
SAR benchmark with structural analogs
Higher binding potency (IC₅₀ = 0.6 µM vs. 0.80 µM)
LBD engagement assay context
Isoform dissection (ERRα vs. β/γ)
ERRα-targeted design; full panel not reported
Independent confirmation of ERRβ/γ activity
Cellular metabolic pathway studies (T2DM context)
Transcriptional activation in MG63 cells
Concentration-response and vehicle controls
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